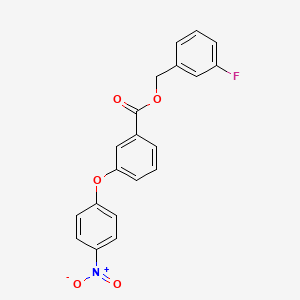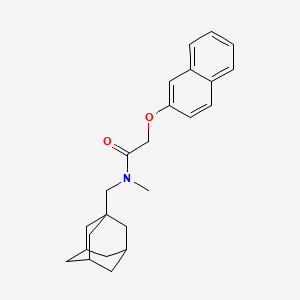![molecular formula C22H19N3O3S B4173454 N-[4-(cyanomethyl)phenyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4173454.png)
N-[4-(cyanomethyl)phenyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide, commonly known as NSC 319726, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 by researchers at the National Cancer Institute (NCI) in the United States. Since then, it has been extensively studied for its potential applications in cancer treatment and other biomedical research fields.
Wirkmechanismus
NSC 319726 works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that helps other proteins fold correctly and function properly. In cancer cells, HSP90 is overexpressed and plays a key role in promoting cancer cell survival and growth. By inhibiting HSP90, NSC 319726 disrupts the function of multiple oncogenic proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
NSC 319726 has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HSP90 activity, NSC 319726 has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the expression of various oncogenes (genes that promote cancer growth).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NSC 319726 is its specificity for HSP90 inhibition. Unlike other HSP90 inhibitors that also inhibit other chaperone proteins, NSC 319726 specifically targets HSP90, making it a useful tool for studying the role of HSP90 in cancer and other diseases. However, like other small molecule inhibitors, NSC 319726 has limitations in terms of its pharmacokinetic properties, such as poor solubility and bioavailability, which can affect its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on NSC 319726. One potential direction is to develop more potent and selective HSP90 inhibitors based on the structure of NSC 319726. Another direction is to investigate the use of NSC 319726 in combination with other cancer therapies, such as chemotherapy and immunotherapy. In addition, NSC 319726 could be studied for its potential applications in other diseases, such as neurodegenerative disorders and infectious diseases.
Wissenschaftliche Forschungsanwendungen
NSC 319726 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, NSC 319726 has been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-16-6-12-19(13-7-16)29(27,28)25-21-5-3-2-4-20(21)22(26)24-18-10-8-17(9-11-18)14-15-23/h2-13,25H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKFMVZZKJGESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![diethyl 5-amino-2-methyl-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4173371.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4173372.png)
![1-(3-bromophenyl)-2-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4173380.png)
![ethyl 1-cyclohexyl-4-[(3-methoxybenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4173385.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4173400.png)
![1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}phenyl)-1-propanone](/img/structure/B4173403.png)
![N-[(7R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-6-ethyl-2-methylquinoline-4-carboxamide](/img/structure/B4173429.png)



![3-amino-4-(methoxymethyl)-6-methyl-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4173463.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide](/img/structure/B4173471.png)

